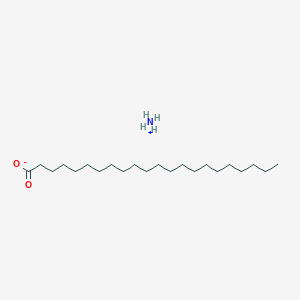
(Methylimino)diethane-1,2-diyl distearate
Overview
Description
“(Methylimino)diethane-1,2-diyl distearate” is a chemical substance with the molecular formula C41H81NO4 . It is also known by other names such as “(Methylimino)diethan-1,2-diyldistearat” and "Dioctadecanoic acid methyliminobis (2,1-ethanediyl) ester" . The exact mass and complexity rating of the compound are currently unknown.
Molecular Structure Analysis
The molecular structure of “(Methylimino)diethane-1,2-diyl distearate” is based on structures generated from information available in ECHA’s databases . The molecular weight of the compound is 652.08614 .Physical And Chemical Properties Analysis
The physical and chemical properties of “(Methylimino)diethane-1,2-diyl distearate” are not well-documented. The compound’s boiling point, melting point, and density are currently unknown .Scientific Research Applications
Precision Chain-Walking Polymerization : α-Diimine nickel complexes are used as precatalysts for polymerization, resulting in polymers with high molecular weight and narrow molecular weight distribution. This method can create poly(1-propylpentan-1,5-diyl) with high regioselectivity (Wang et al., 2016).
Supramolecular Assemblies and Redox Modulation : Pyromellitic diimide-based cyclophane and related compounds demonstrate unique electroscopic and electrochemical properties. This includes reversible reduction processes and the formation of clathrate compounds with supramolecular assemblies (Kato et al., 2006).
Catalytic Activity for Olefin Oligomerization : Diimine ligands with [2.2]paracyclophanyl substituents can be used to form nickel complexes that catalyze the oligomerization of ethylene, leading to the formation of various hydrocarbons (Takeuchi et al., 2021).
Diethoxymethane as a Versatile Solvent : Diethoxymethane (DEM) shows promise as a process solvent in organic synthesis, especially for reactions involving sodium hydride and organolithium chemistry. It also has potential as an ethoxymethylating agent (Boaz & Venepalli, 2001).
Peptide-Metal Complex as an Asymmetric Catalyst : An acylic dipeptide ester serves as a chiral auxiliary in an asymmetric catalyst, demonstrating the potential for enantioselective syntheses (Mori Atsunori et al., 1991).
Ionic Liquid Medium for Oxidation Reactions : Basic ionic liquids like [Bmim]OH are efficient mediums for the oxidation of α-hydroxy ketone compounds and alcohols, indicating their utility in greener synthesis methods (Phungpis et al., 2022).
Chiral α-Diimine Nickel(II) Complexes for Ethylene Polymerization : New α-diimine nickel(II) catalysts with bulky chiral sec-phenethyl groups have been synthesized, showing high catalytic activity for ethylene polymerization and producing highly branched polyethylenes (Wang et al., 2013).
Cure Kinetics of Bismaleimide-Diamine Thermosets : The study of the cure kinetics of bismaleimide-diamine thermosets using near-infrared spectroscopy provides insights into the polymerization mechanism (Hopewell et al., 2000).
Safety And Hazards
properties
IUPAC Name |
2-[methyl(2-octadecanoyloxyethyl)amino]ethyl octadecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H81NO4/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-40(43)45-38-36-42(3)37-39-46-41(44)35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-5-2/h4-39H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZMDJYBJDWYXPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCCN(C)CCOC(=O)CCCCCCCCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H81NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00161206 | |
| Record name | (Methylimino)diethane-1,2-diyl distearate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00161206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
652.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Methylimino)diethane-1,2-diyl distearate | |
CAS RN |
13998-76-0 | |
| Record name | Methyldiethanolamine distearate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13998-76-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (Methylimino)diethane-1,2-diyl distearate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013998760 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (Methylimino)diethane-1,2-diyl distearate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00161206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (methylimino)diethane-1,2-diyl distearate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.350 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















